

comparative analysis of 6-Methylpyridine-2,4-diol and other pyridinediols

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Compound of Interest

Compound Name: 6-Methylpyridine-2,4-diol

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The Decisive Role of Tautomerism in Pyridinediols

A fundamental concept governing the chemistry of hydroxypyridines is tautomerism—the dynamic equilibrium between the hydroxy (enol) form and the pyridone (keto) form. For pyridines with hydroxyl groups at the 2- and 4-positions, this equilibrium strongly favors the pyridone tautomer.^{[5][6]} This preference is a result of several stabilizing factors in the pyridone form, including the strength of the C=O bond and the preservation of aromaticity through the delocalization of the nitrogen lone pair into the ring system.^{[5][7]}

The equilibrium is not static; it is significantly influenced by the surrounding environment. In the gas phase, the enol form (hydroxypyridine) can be more stable, but in polar solvents and the solid state, the pyridone form predominates due to favorable intermolecular hydrogen bonding.^{[6][7]} This tautomeric behavior is critical as the different forms exhibit distinct properties in terms of hydrophobicity, electrostatic potential, acidity, and their ability to interact with biological targets.^[8]

For **6-Methylpyridine-2,4-diol**, the equilibrium lies heavily towards its 4-hydroxy-6-methyl-2-pyridinone tautomer.^{[9][10]} Understanding this is paramount for predicting its reactivity, interpreting spectroscopic data, and designing derivatives.

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